Cas no 63261-45-0 ((1S,2S)-cyclopentane-1,2-diol)
(1S,2S)-cyclopentane-1,2-diol Chemical and Physical Properties
Names and Identifiers
-
- (1s)-trans-1,2-cyclopentanediol
- (1S,2S)-(+)-trans-1,2-Cyclopentanediol
- (1S,2S)-(+)-1,2-cyclopentanediol
- (1S,2S)-(+)-cyclopentane-1,2-diol
- (1S,2S)-1,2-cyclopentanediol
- (1S,2S)-trans-1,2-Cyclopentanediol
- 29723_FLUKA
- 459267_ALDRICH
- AG-G-34388
- CTK5B8354
- SureCN594228
- trans-1,2-dihydroxy-cyclopentane
- trans-cyclopentane-1,2-diol
- (1S,2S)-cyclopentane-1,2-diol
- BCP25614
- EN300-254807
- SCHEMBL594228
- (1S,2S)-trans-1,2-Cyclopentanediol, purum, >=98.0% (sum of enantiomers, GC)
- W19719
- WS-01469
- VCVOSERVUCJNPR-WHFBIAKZSA-N
- MFCD00082581
- 63261-45-0
- (S,s)-cyclopentane-1,2-diol
- AKOS017344975
- NS00045769
- DTXSID90902463
- (1R,2R)-rel-trans-1,2-Cyclopentanediol
- CS-0058322
- (1R,2R)-1,2-Cyclopentanediol
-
- MDL: MFCD00082581
- Inchi: 1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m0/s1
- InChI Key: VCVOSERVUCJNPR-WHFBIAKZSA-N
- SMILES: O[C@H]1CCC[C@@H]1O
Computed Properties
- Exact Mass: 102.0681
- Monoisotopic Mass: 102.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 55.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Color/Form: White crystals
- Density: 1.0042 (rough estimate)
- Melting Point: 46-50 °C
- Boiling Point: 136 °C/21.5 mmHg(lit.)
- Flash Point: 113 °C
- Refractive Index: 1.4840 (estimate)
- PSA: 40.46
- Solubility: Not available
(1S,2S)-cyclopentane-1,2-diol Security Information
- WGK Germany:3
- Safety Instruction: 22-24/25
- FLUKA BRAND F CODES:3-10
(1S,2S)-cyclopentane-1,2-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB589330-100mg |
(1S,2S)-Cyclopentane-1,2-diol; . |
63261-45-0 | 100mg |
€375.70 | 2025-04-17 | ||
| abcr | AB589330-250mg |
(1S,2S)-Cyclopentane-1,2-diol; . |
63261-45-0 | 250mg |
€535.40 | 2025-04-17 | ||
| abcr | AB589330-1g |
(1S,2S)-Cyclopentane-1,2-diol; . |
63261-45-0 | 1g |
€1377.10 | 2025-04-17 | ||
| Key Organics Ltd | WS-01469-1g |
(1S,2S)-cyclopentane-1,2-diol |
63261-45-0 | >95% | 1g |
£262.00 | 2025-02-08 | |
| A2B Chem LLC | AG64162-100mg |
(1S)-TRANS-1,2-CYCLOPENTANEDIOL |
63261-45-0 | 95% | 100mg |
$181.00 | 2024-04-19 | |
| A2B Chem LLC | AG64162-250mg |
(1S)-TRANS-1,2-CYCLOPENTANEDIOL |
63261-45-0 | 95% | 250mg |
$335.00 | 2024-04-19 | |
| A2B Chem LLC | AG64162-1g |
(1S)-TRANS-1,2-CYCLOPENTANEDIOL |
63261-45-0 | 95% | 1g |
$801.00 | 2024-04-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA1147-100.0mg |
(1S,2S)-cyclopentane-1,2-diol |
63261-45-0 | 95% | 100.0mg |
¥2388.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA1147-250.0mg |
(1S,2S)-cyclopentane-1,2-diol |
63261-45-0 | 95% | 250.0mg |
¥3815.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA1147-500.0mg |
(1S,2S)-cyclopentane-1,2-diol |
63261-45-0 | 95% | 500.0mg |
¥6362.0000 | 2025-04-11 |
(1S,2S)-cyclopentane-1,2-diol Suppliers
(1S,2S)-cyclopentane-1,2-diol Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on (1S,2S)-cyclopentane-1,2-diol
Comprehensive Overview of (1S,2S)-cyclopentane-1,2-diol (CAS No. 63261-45-0): Properties, Applications, and Industry Insights
(1S,2S)-cyclopentane-1,2-diol (CAS No. 63261-45-0) is a chiral diol compound with significant relevance in pharmaceutical synthesis, agrochemicals, and specialty chemicals. Its unique stereochemistry and functional groups make it a versatile building block for asymmetric synthesis. The growing demand for enantiomerically pure compounds in drug development has propelled interest in this molecule, particularly in the context of green chemistry and sustainable manufacturing.
The compound's cyclopentane backbone and dual hydroxyl groups enable diverse chemical transformations, including esterification, etherification, and cross-coupling reactions. Researchers frequently explore its potential as a precursor for biodegradable polymers and chiral catalysts, aligning with current trends in circular economy initiatives. Analytical techniques like HPLC chiral separation and X-ray crystallography are commonly employed to verify its stereochemical purity.
In pharmaceutical applications, (1S,2S)-cyclopentane-1,2-diol serves as a key intermediate for protease inhibitors and antiviral agents, addressing global health challenges. Its structural compatibility with bioactive molecules makes it valuable for drug delivery systems optimization—a hot topic in nanomedicine research. The compound's metabolic stability also attracts attention in ADME/Tox studies (Absorption, Distribution, Metabolism, Excretion, and Toxicity).
From an industrial perspective, manufacturers are developing enzymatic synthesis routes for (1S,2S)-cyclopentane-1,2-diol to replace traditional chemical methods, responding to the biocatalysis trend. This shift reduces energy consumption and minimizes hazardous byproducts, answering frequent search queries about eco-friendly chemical production. The compound's water solubility and low toxicity profile further enhance its appeal for cosmetic formulations and food-grade additives.
Recent patent analyses reveal innovative applications in liquid crystal materials and electronic device coatings, where the diol's rigid structure improves thermal stability. These developments intersect with booming interest in flexible electronics and organic semiconductors. Quality control protocols for CAS No. 63261-45-0 typically involve GC-MS purity verification and optical rotation measurements to ensure batch consistency.
Environmental considerations drive research into the compound's biodegradation pathways, particularly its behavior in wastewater treatment systems. Regulatory compliance with REACH and FDA guidelines remains crucial for commercial distribution. The scientific community actively investigates its potential in carbon capture technologies, leveraging its hydroxyl groups for CO2 absorption—a timely subject given climate change concerns.
Market projections indicate rising demand for (1S,2S)-cyclopentane-1,2-diol in Asia-Pacific regions, fueled by expanding pharmaceutical outsourcing and contract research organizations. Suppliers increasingly highlight GMP-grade availability and custom synthesis services to meet diverse application needs. Storage recommendations emphasize protection from oxidation using inert atmospheres, while transportation follows non-hazardous material regulations.
Academic studies focus on the diol's role in supramolecular chemistry, where it facilitates host-guest interactions through hydrogen bonding. This property finds applications in molecular imprinting and sensor development. The compound's melting point (typically 80-85°C) and hygroscopic nature require careful handling in industrial processes, a frequent topic in process chemistry forums.
Emerging analytical methods like chiral SFC (Supercritical Fluid Chromatography) improve separation efficiency for (1S,2S)-cyclopentane-1,2-diol isomers. This advancement addresses common challenges in chiral resolution discussed in recent ACS symposiums. The compound's vapor pressure characteristics and partition coefficients are extensively documented in QSAR databases for predictive modeling.
Future research directions may explore its utility in bio-based plastics and enzyme stabilization, capitalizing on current interest in white biotechnology. The compound's stereospecific reactivity continues to inspire novel methodologies in asymmetric catalysis, particularly for pharmaceutical intermediates requiring high enantiomeric excess. These developments position CAS No. 63261-45-0 as a compound of enduring scientific and industrial importance.
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